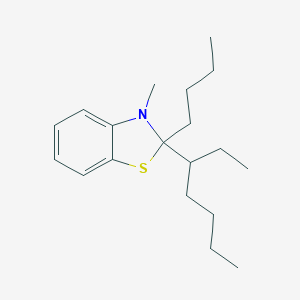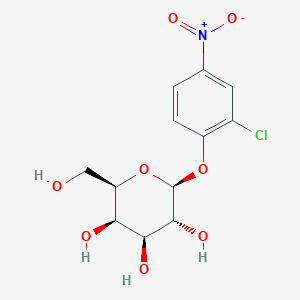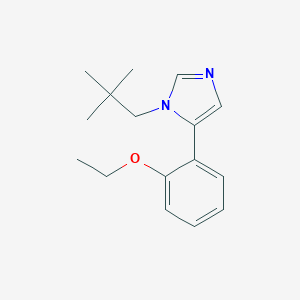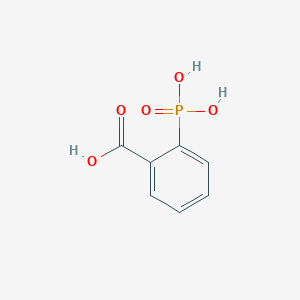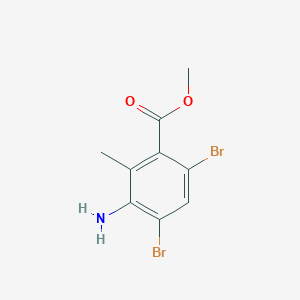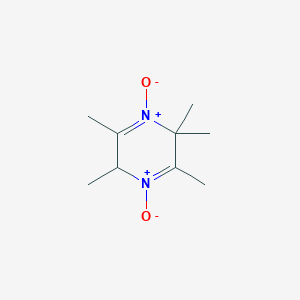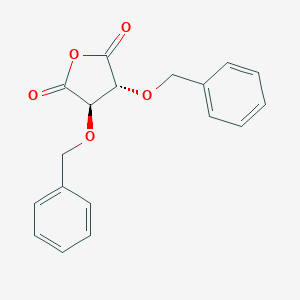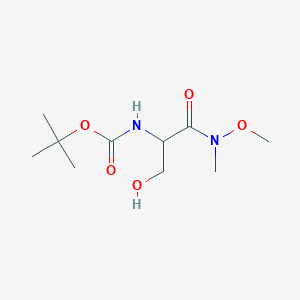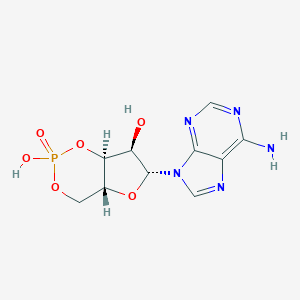
Epitope 31D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epitope 31D is a small protein molecule that has been extensively studied for its potential applications in scientific research. It is a peptide fragment derived from the protein tyrosine phosphatase receptor type C (PTPRC), which is also known as CD45. Epitope 31D has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用機序
Epitope 31D binds specifically to a region of CD45 known as the extracellular domain. This domain is involved in regulating the activity of CD45, which in turn plays a critical role in immune cell signaling and activation. By binding to this domain, epitope 31D can modulate the activity of CD45 and affect immune cell function.
Biochemical and Physiological Effects:
Epitope 31D has a range of biochemical and physiological effects, depending on the specific context in which it is used. It has been shown to modulate immune cell signaling and activation, as well as affect cell adhesion and migration. Epitope 31D has also been investigated for its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and cancer.
実験室実験の利点と制限
One advantage of using epitope 31D in lab experiments is its specificity for CD45-expressing cells. This allows for precise identification and isolation of immune cells, which can be useful in a range of research applications. However, one limitation is that epitope 31D may not bind equally well to all CD45 isoforms, which could affect its usefulness in certain contexts.
将来の方向性
There are a number of potential future directions for research on epitope 31D. One area of interest is its potential as a therapeutic agent for autoimmune diseases and cancer. Additionally, further investigation into the mechanism of action of epitope 31D could shed light on the role of CD45 in immune cell signaling and activation. Finally, the development of new techniques for modifying epitope 31D could expand its potential applications in scientific research.
合成法
Epitope 31D can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves assembling the peptide sequence on a solid support, using a series of chemical reactions to add each amino acid in turn. The resulting peptide can then be cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
科学的研究の応用
Epitope 31D has been used in a range of scientific research applications, particularly in the study of immune system function. It has been shown to bind specifically to certain immune cells, such as T cells and B cells, and can be used to identify and isolate these cells in vitro. Epitope 31D has also been used to investigate the role of CD45 in immune cell signaling and activation.
特性
CAS番号 |
122289-52-5 |
|---|---|
製品名 |
Epitope 31D |
分子式 |
C75H132N26O19S2 |
分子量 |
1766.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |
InChIキー |
SOLCKDUKYAMXBE-UPOCGCHASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
配列 |
AVYTRIMMNGGRLKR |
同義語 |
epitope 31D glycosylated peptide 31D peptide 31D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




